(2S,4S)-4-Methylglutamic acid
Overview
Description
(2S,4S)-4-Methylglutamic acid is a chiral amino acid derivative with significant importance in various scientific fields It is characterized by the presence of a methyl group at the fourth position of the glutamic acid backbone, which imparts unique stereochemical properties to the molecule
Mechanism of Action
Target of Action
The primary target of (2S,4S)-4-Methylglutamic acid is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria . The role of this enzyme is to catalyze the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction .
Mode of Action
This compound interacts with its target, the 6-oxocamphor hydrolase, to yield the optically active (2R,4S)-beta-campholinic acid . This interaction results in the cleavage of the carbon-carbon bond of the bicyclic beta-diketone 6-oxocamphor .
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolism of the bicyclic beta-diketone 6-oxocamphor
Pharmacokinetics
Similar compounds like (2s,4s)-tbmp have been shown to be rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after the dose . The circulating radioactivity was primarily composed of the parent drug
Result of Action
It is known that the compound results in the formation of the optically active (2r,4s)-beta-campholinic acid
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the chiral separation of similar compounds like (2S,4S)-TBMP from mixed isomers has been shown to be influenced by the presence of water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methylglutamic acid typically involves the use of chiral starting materials and enantioselective catalysts. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a substituted α-keto acid, in the presence of a chiral catalyst. This process ensures the selective formation of the desired (2S,4S) enantiomer. Additionally, the use of protecting groups, such as tert-butyldimethylsilyl, can aid in the selective synthesis and purification of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of continuous flow reactors and high-throughput screening of chiral catalysts. These methods aim to optimize yield and enantiomeric purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Methylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2S,4S)-4-Methylglutamic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Methylglutamic acid: This diastereomer differs in the spatial arrangement of the methyl group, leading to distinct biological activities and chemical properties.
(2S,4S)-4-Fluoroglutamic acid:
(2S,4S)-4-Iodoglutamic acid: The iodine substituent introduces unique electronic and steric effects, making it useful in specific synthetic applications.
Uniqueness
(2S,4S)-4-Methylglutamic acid is unique due to its specific stereochemistry, which allows for selective interactions with biological targets. This property makes it valuable in the design of chiral drugs and catalysts, as well as in the study of protein-ligand interactions.
Properties
IUPAC Name |
(2S,4S)-2-amino-4-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390561 | |
Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-27-1, 38523-28-3 | |
Record name | 4-Methyl-L-glutamic acid, (4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-DL-glutamic acid, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-L-Glutamic acid, (4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-methyl-DL-Glutamic acid, threo- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of (2S,4S)-4-methylglutamic acid in biological systems?
A: While the provided abstracts don't delve into specific biological systems, research indicates that this compound's stereochemistry is crucial for its biological activity. For instance, in the context of daptomycin, an antibiotic, only the (2S,3R)-3-methylglutamic acid diastereomer at position twelve exhibited potent antimicrobial activity against S. aureus. [] This highlights the importance of stereochemistry in determining biological activity and interactions.
Q2: How does this compound interact with vitamin K-dependent gamma-glutamyl carboxylase (VKC)?
A: Research suggests that this compound, specifically in the form of descarboxy osteocalcin (d-OC), interacts with VKC through a unique high-affinity recognition site distinct from the propeptide-binding site. [] This interaction is crucial for the carboxylation process. Studies using synthetic peptides derived from d-OC revealed that two domains on d-OC are essential for VKC recognition: one between residues 1 and 12 and another between residues 26 and 39. [] This suggests a complex binding interaction involving multiple contact points between d-OC and VKC.
Q3: Are there efficient synthetic routes for producing this compound?
A: Yes, several efficient synthetic routes for this compound have been developed. One research paper highlights a "convenient and efficient synthesis" [, ], although the specific details of the methodology are not provided in the abstract. These advancements in synthetic chemistry allow researchers to access this important compound for further investigation and potential applications.
Q4: Can this compound be utilized in the production of other pharmaceutically relevant compounds?
A: Research suggests that this compound can be utilized in the production of 1β-methylcarbapenem compounds. [] When a thienamycin-producing microorganism is cultured in a medium supplemented with a this compound analogue, it leads to the production of 1β-methylcarbapenem. [] These compounds hold promise as pharmaceutical agents or precursors for developing novel therapeutics.
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